molecular formula C16H19BrN2S B12813042 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine

1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine

Cat. No.: B12813042
M. Wt: 351.3 g/mol
InChI Key: SRPQPENUMRJSGB-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromophenyl group and a 3-methylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogen-substituted compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromophenyl and thiophene groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Bromophenyl)(3-chlorophenyl)methyl)piperazine
  • 1-((2-Bromophenyl)(3-methoxyphenyl)methyl)piperazine
  • 1-((2-Bromophenyl)(3-methylphenyl)methyl)piperazine

Uniqueness

1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to similar compounds with phenyl or other aromatic rings .

Properties

Molecular Formula

C16H19BrN2S

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(2-bromophenyl)-(3-methylthiophen-2-yl)methyl]piperazine

InChI

InChI=1S/C16H19BrN2S/c1-12-6-11-20-16(12)15(19-9-7-18-8-10-19)13-4-2-3-5-14(13)17/h2-6,11,15,18H,7-10H2,1H3

InChI Key

SRPQPENUMRJSGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2=CC=CC=C2Br)N3CCNCC3

Origin of Product

United States

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